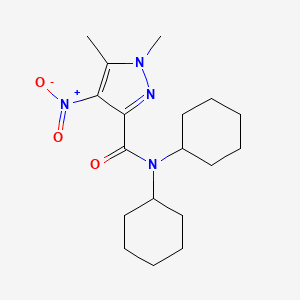![molecular formula C22H16N4O3S3 B4659323 N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4659323.png)
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide
Overview
Description
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide, commonly known as TPCA-1, is a synthetic compound that has been extensively studied for its potential in treating various diseases. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key pathway involved in inflammation and cancer.
Mechanism of Action
TPCA-1 inhibits the NF-κB pathway by binding to the catalytic subunit of the inhibitor of κB kinase (IKK) complex, which is responsible for activating NF-κB. By inhibiting this complex, TPCA-1 prevents the activation of NF-κB and downstream signaling pathways that lead to inflammation and cancer.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TPCA-1 inhibits the proliferation of cancer cells and induces apoptosis. TPCA-1 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. In vivo studies have shown that TPCA-1 can reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using TPCA-1 in lab experiments is its specificity for the NF-κB pathway. TPCA-1 has been shown to specifically inhibit the IKK complex, which is responsible for activating NF-κB. This specificity allows for more precise targeting of the NF-κB pathway compared to other inhibitors that may also target other pathways. One limitation of using TPCA-1 in lab experiments is its potential toxicity. TPCA-1 has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on TPCA-1. One direction is to further investigate its potential in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential in combination with other therapies for cancer treatment. Additionally, further studies are needed to determine the optimal dosage and delivery method for TPCA-1 in various disease models. Overall, TPCA-1 has shown promising results in preclinical studies and warrants further investigation for its potential in treating various diseases.
Scientific Research Applications
TPCA-1 has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. TPCA-1 has been shown to inhibit the NF-κB pathway, which is a key pathway involved in inflammation and cancer. Inhibition of this pathway can lead to decreased inflammation and tumor growth. TPCA-1 has also been shown to have potential in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S3/c27-22(26-17-5-1-3-7-19(17)31-20-8-4-2-6-18(20)26)24-15-9-11-16(12-10-15)32(28,29)25-21-23-13-14-30-21/h1-14H,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUCRPRIVOTQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B4659243.png)
![2-chloro-4-(5-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4659248.png)
![4-chloro-N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4659266.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B4659285.png)
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4659290.png)
![N-[4-({[(3,5-dimethylbenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4659293.png)
![4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4659308.png)
![N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-isopropylbenzenesulfonamide](/img/structure/B4659315.png)



![N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4659327.png)
![N-(4-bromo-2-fluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4659335.png)